4-Methoxy-3-nitrobenzaldehyde
Overview
Description
4-Methoxy-3-nitrobenzaldehyde: is an organic compound with the molecular formula C8H7NO4 . It is a yellow crystalline solid with a distinct fragrance. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzaldehyde is typically synthesized through the nitration of p-Cresol (4-methoxyphenol) . The process involves reacting p-Cresol with nitric acid, followed by crystallization and purification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methoxy-3-nitrobenzaldehyde can undergo oxidation reactions to form corresponding acids or other oxidized products.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methoxy-3-nitrobenzoic acid.
Reduction: 4-Methoxy-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with antibacterial and antiviral properties.
Industry: The compound is used in the production of dyes and pigments due to its vibrant yellow color.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-nitrobenzaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 4-Methoxy-3-nitrotoluene
- 1-(4-Methoxy-3-nitrophenyl)ethanone
- 4-Methoxy-3-methylbenzaldehyde
- Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Comparison:
- 4-Methoxy-3-nitrobenzaldehyde vs. Vanillin: While both compounds have methoxy and aldehyde groups, vanillin has a hydroxyl group instead of a nitro group, making it less reactive in certain chemical reactions.
- This compound vs4-Methoxy-3-nitrotoluene: The presence of an aldehyde group in this compound makes it more reactive towards nucleophiles compared to the methyl group in 4-Methoxy-3-nitrotoluene .
Properties
IUPAC Name |
4-methoxy-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCRQCGRYCKYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351453 | |
Record name | 4-Methoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31680-08-7 | |
Record name | 4-Methoxy-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31680-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-p-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the solid-state structure of 4-Methoxy-3-nitrobenzaldehyde?
A1: this compound (MN) displays polymorphism, meaning it can exist in multiple crystalline forms with distinct arrangements of molecules within the lattice [, , ]. This is significant because different polymorphs can exhibit varying physical and chemical properties, impacting manufacturing processes and potential applications.
Q2: How many polymorphs of this compound have been identified, and how were they characterized?
A2: Research suggests the existence of three polymorphic forms of MN [, , ]. While initial identification used techniques like hot stage microscopy, DSC, and IR spectroscopy, more recent studies employed variable temperature powder X-ray diffraction (PXRD), vibrational spectroscopy (Infrared and Raman), calorimetry (DSC), and optical microscopy for comprehensive characterization [, ].
Q3: Why is understanding the polymorphism of this compound important for its applications?
A3: Polymorphism directly affects the properties of solid-state materials [, ]. For MN, variations in dissolution rate, stability, and other physicochemical characteristics among its polymorphic forms could significantly impact its use as a precursor in pharmaceutical synthesis, particularly for drugs targeting Parkinson's disease and specific cancers [, ]. Controlling the formation of the desired polymorph is crucial for reliable and robust manufacturing processes.
Q4: What techniques were used to study the crystallization behavior of this compound?
A4: Researchers used Differential Scanning Calorimetry (DSC) at different cooling rates to investigate the crystallization of MN from its melt [, ]. The observed variations in DSC thermograms depending on the cooling rate suggest a competition between thermodynamic and kinetic factors during the crystallization process [, ].
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